N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrazolopyrimidine, and an amine. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and pyrazolopyrimidine rings. This could be followed by various substitution reactions to introduce the other functional groups .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The benzimidazole and pyrazolopyrimidine rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The amine group is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds .Chemical Reactions Analysis
As an organic compound, this molecule could undergo a variety of chemical reactions. The amine group could be protonated or deprotonated under acidic or basic conditions, respectively. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Mechanism of Action
The mechanism of action of this compound would depend on its intended biological target. Many drugs work by binding to a specific protein in the body and altering its function. The benzimidazole and pyrazolopyrimidine rings in this compound could potentially interact with various biological targets through pi stacking interactions, while the amine group could form hydrogen bonds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(methoxymethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-24-17-11(9-19-24)16(22-15(23-17)10-25-2)18-8-7-14-20-12-5-3-4-6-13(12)21-14/h3-6,9H,7-8,10H2,1-2H3,(H,20,21)(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISJZVYXHCPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCC3=NC4=CC=CC=C4N3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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